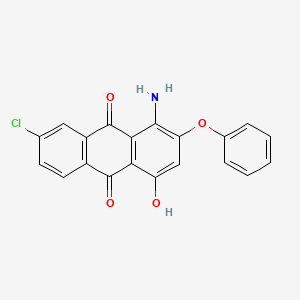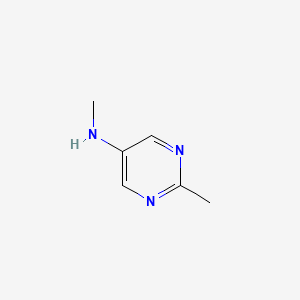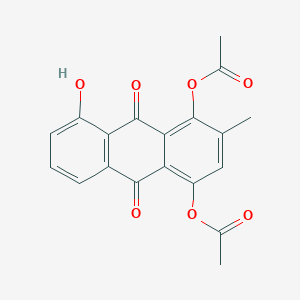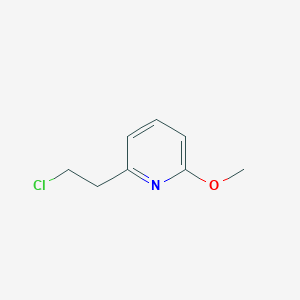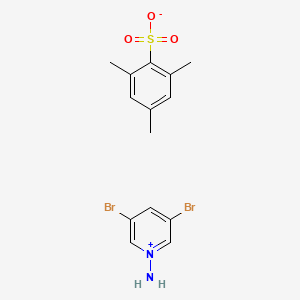
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H16Br2N2O3S It is known for its unique structure, which combines a pyridinium ion with bromine and amino substituents, along with a trimethylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate typically involves the reaction of 3,5-dibromopyridine with an amino group under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The trimethylbenzenesulfonate group is introduced through a sulfonation reaction, where trimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of bromine atoms can result in various substituted pyridinium compounds.
Scientific Research Applications
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate: Similar structure but with only one bromine atom.
1-Amino-3,5-dibromopyridine: Lacks the trimethylbenzenesulfonate group.
2,4,6-Trimethylbenzenesulfonic acid: Contains the sulfonate group but lacks the pyridinium ion.
Uniqueness
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate is unique due to its combination of a pyridinium ion with bromine and amino substituents, along with a trimethylbenzenesulfonate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H16Br2N2O3S |
|---|---|
Molecular Weight |
452.2 g/mol |
IUPAC Name |
3,5-dibromopyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.C5H5Br2N2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-5(7)3-9(8)2-4/h4-5H,1-3H3,(H,10,11,12);1-3H,8H2/q;+1/p-1 |
InChI Key |
FHXGUWFJWXFXSE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=C(C=[N+](C=C1Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


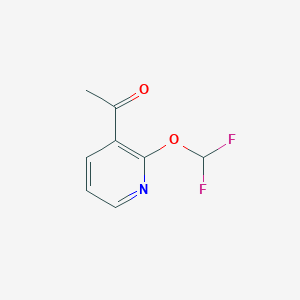
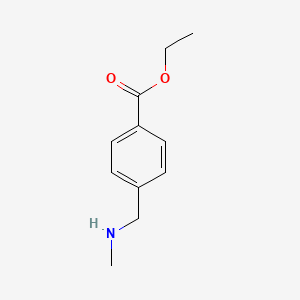


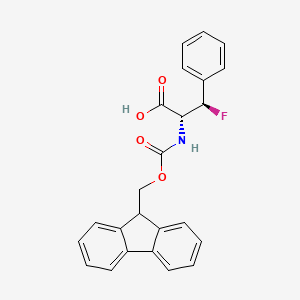
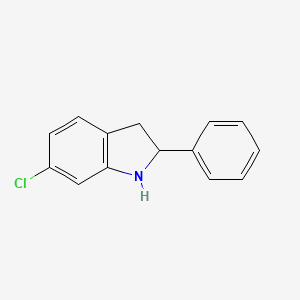
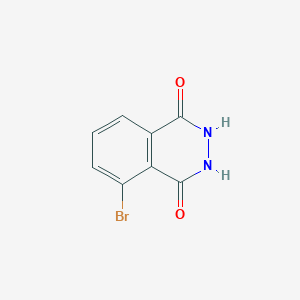

![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
